molecular formula C15H25N B12484337 N-(2-phenylpropyl)hexan-1-amine

N-(2-phenylpropyl)hexan-1-amine

Cat. No.: B12484337
M. Wt: 219.37 g/mol
InChI Key: XRFUSMJTYLCBHC-UHFFFAOYSA-N
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Description

N-(2-phenylpropyl)hexan-1-amine is a synthetic amine compound of interest in chemical and pharmaceutical research. As a member of the phenylpropylamine class, which are organic compounds featuring a phenyl ring linked to an amino functional group via a propyl chain , it serves as a valuable building block in organic synthesis and medicinal chemistry. The structure of alkylamines like this one involves an sp³-hybridized nitrogen atom, which influences the compound's stereochemistry and physical properties . Researchers are exploring this compound and its analogs as a potential precursor in the development of novel pharmacologically active molecules. Its molecular framework is particularly relevant for studying structure-activity relationships (SAR) due to the incorporation of both flexible hexyl and phenylpropyl chains attached to the central nitrogen. Specifications and Data: Please note that specific physical properties such as melting point, boiling point, and density for this compound are not currently available in the public domain and require experimental determination. For reference, the boiling point of the simpler amine, hexylamine (C6H15N), is 132°C . Handling and Safety: This chemical is intended for research and analysis purposes only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling and employ all appropriate safety precautions. Applications and Research Use: • Intermediate in organic synthesis • Building block for the development of novel chemical entities • Candidate for methodological studies in catalysis and amine functionalization • Reference standard in analytical chemistry.

Properties

Molecular Formula

C15H25N

Molecular Weight

219.37 g/mol

IUPAC Name

N-(2-phenylpropyl)hexan-1-amine

InChI

InChI=1S/C15H25N/c1-3-4-5-9-12-16-13-14(2)15-10-7-6-8-11-15/h6-8,10-11,14,16H,3-5,9,12-13H2,1-2H3

InChI Key

XRFUSMJTYLCBHC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCNCC(C)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Catalytic Hydrogenation

  • Catalysts : Palladium on carbon (Pd/C) or Raney nickel.
  • Conditions :
    • Hydrogen pressure: 25–50 bar.
    • Temperature: 70–160°C.
    • Solvent: Ethanol or methanol.
  • Mechanism : The aldehyde and amine first condense to form an imine intermediate, which is reduced to the amine.
  • Yield : Up to 91%.

Example Protocol :

  • Combine 2-phenylpropionaldehyde (1.0 mmol), hexan-1-amine (1.1 mmol), and 5% Pd/C (0.03 g) in ethanol.
  • Pressurize with H₂ (50 bar) and heat at 100°C for 20 hours.
  • Filter the catalyst and concentrate to isolate the product.

Alkylation of Hexan-1-Amine with 2-Phenylpropyl Halides

Alkylation involves nucleophilic substitution of a primary amine with an alkyl halide. This method is efficient for introducing the 2-phenylpropyl group.

Reaction Optimization

  • Alkylating Agents : 2-Phenylpropyl bromide or iodide.
  • Base : Potassium carbonate (K₂CO₃) or triethylamine (Et₃N).
  • Solvent : DMF or toluene.
  • Conditions :
    • Temperature: 60°C for 30 minutes.
    • Stoichiometry: 1.1 equivalents of alkylating agent.
  • Yield : 93%.

Example Protocol :

  • Dissolve hexan-1-amine (1.0 mmol) and K₂CO₃ (2.0 mmol) in DMF.
  • Add 2-phenylpropyl bromide (1.1 mmol) and stir at 60°C for 30 minutes.
  • Extract with ethyl acetate, wash with brine, and purify via silica gel chromatography.

Chiral Synthesis via Sulfinamide Intermediates

For enantiomerically pure this compound, chiral auxiliaries like N-2-phenyl-2-propyl sulfinamide enable stereocontrol.

Sulfinyl Imine Formation and Reduction

  • Steps :
    • Condense 2-phenylpropionaldehyde with (R)- or (S)-N-2-phenyl-2-propyl sulfinamide using Ti(OEt)₄.
    • Reduce the sulfinyl imine with NaBH₄ or LiAlH₄.
    • Cleave the sulfinamide group with HCl to yield the free amine.
  • Diastereoselectivity : >99% de when using toluene as the solvent.
  • Yield : 80–95%.

Comparative Analysis of Methods

Method Advantages Limitations Yield
Reductive Amination One-step, scalable Requires high-pressure H₂ equipment 85–91%
Alkylation High yields, simple conditions Requires pure alkyl halide precursors 93%
Chiral Sulfinamide Enantioselective, high purity Multi-step, costly auxiliaries 80–95%

Key Challenges and Solutions

Purification Strategies

  • Crystallization : Use cyclohexane or n-hexane to precipitate impurities.
  • Chromatography : Silica gel with ethyl acetate/hexane (1:4) for optimal separation.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylpropyl)hexan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Halides or sulfonates are typical reagents for substitution reactions.

Major Products

The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(2-phenylpropyl)hexan-1-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-phenylpropyl)hexan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biochemical effects, depending on the specific pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally related to N-(2-phenylpropyl)hexan-1-amine and have been studied extensively in amide-amine mixtures (–6):

Structural Analogs

Compound Structure Type Key Features
Hexan-1-amine (HxA) Linear primary amine Long aliphatic chain, minimal branching
N-Propylpropan-1-amine (DPA) Branched secondary amine Shorter chain, secondary N-center
Butan-1-amine (BA) Linear primary amine Short chain, high polarity
N-Methyl-2-phenylpropan-1-amine Branched aromatic amine Phenyl group, methyl branching ()

Thermodynamic and Interaction Properties

Key findings from studies on amine-amide mixtures (–6):

2.2.1 Excess Molar Enthalpies ($H_{\text{m}}^{\text{E}}$)
  • HxA : Forms weaker interactions with amides (e.g., DMA/DMF) due to longer aliphatic chains, leading to lower $H{\text{m}}^{\text{E}}$ values compared to shorter amines like BA. Positive $H{\text{m}}^{\text{E}}$ indicates dominance of like-molecule interactions .
  • DPA : As a secondary amine, DPA exhibits slightly higher $H_{\text{m}}^{\text{E}}$ than HxA in DMA mixtures, attributed to reduced amide-amine cross-association .
  • BA : Stronger amide-amine interactions due to shorter chain length, resulting in lower $H_{\text{m}}^{\text{E}}$ values .
2.2.2 Excess Molar Volumes ($V_{\text{m}}^{\text{E}}$)
  • HxA : Negative $V_{\text{m}}^{\text{E}}$ in DMA mixtures, suggesting structural reorganization and packing efficiency .
  • DPA : Lower $V_{\text{m}}^{\text{E}}$ compared to HxA, as secondary amines disrupt amine-amine interactions less effectively .
  • BA : More negative $V_{\text{m}}^{\text{E}}$ due to stronger dipole-dipole interactions with amides .
2.2.3 Excess Permittivity ($\varepsilon_{\text{r}}^{\text{E}}$)
  • HxA : Large negative $\varepsilon_{\text{r}}^{\text{E}}$ in DMA mixtures, indicating disruption of amide-amide dipole correlations .
  • DPA : Less negative $\varepsilon_{\text{r}}^{\text{E}}$ than HxA, as branching reduces polarizability .
  • Aniline (aromatic amine) : Positive $\varepsilon_{\text{r}}^{\text{E}}$ due to enhanced dipole alignment in DMF mixtures .

Impact of Aromaticity and Branching

  • This compound vs. However, steric hindrance from the 2-phenylpropyl group may weaken cross-association compared to linear HxA.
  • Comparison with Phenpromethamine : The hexyl chain in the target compound provides greater hydrophobicity than Phenpromethamine’s shorter propyl chain, likely reducing solubility in polar solvents .

Table: Comparative Thermodynamic Data (298.15 K)

Property HxA + DMA DPA + DMA BA + DMA Aniline + DMF
$H_{\text{m}}^{\text{E}}$ (J/mol) +1200 +1350 +800 N/A
$V_{\text{m}}^{\text{E}}$ (cm³/mol) -0.25 -0.10 -0.50 +0.30
$\varepsilon_{\text{r}}^{\text{E}}$ -4.5 -3.2 -5.8 +2.1

Key Research Findings

Chain Length and Polarity : Longer amines (e.g., HxA) are less effective at forming cross-associations with amides due to increased hydrophobicity and reduced polarity .

Branching Effects : Secondary amines (e.g., DPA) exhibit weaker interactions with amides than primary amines, as branching sterically hinders dipole alignment .

Aromaticity : Aromatic amines (e.g., aniline) enhance permittivity in polar solvents via π-electron interactions, a property likely shared by this compound .

ERAS Model Validation : The Extended Real Associated Solution model accurately predicts $H{\text{m}}^{\text{E}}$ and $V{\text{m}}^{\text{E}}$ for amine-amide systems, confirming the dominance of physical over chemical interactions .

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